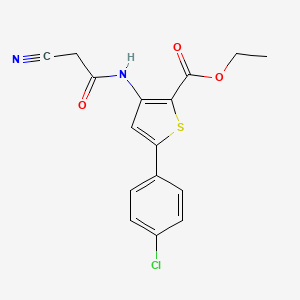
Ethyl 5-(4-chlorophenyl)-3-(2-cyanoacetamido)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(4-chlorophenyl)-3-(2-cyanoacetamido)thiophene-2-carboxylate is a synthetic compound that has been of interest to researchers due to its potential therapeutic properties. This compound belongs to the class of thiophene derivatives and has been studied for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Structural Elucidation
Research efforts have been concentrated on synthesizing novel thiophene derivatives due to their potential applications in medicinal chemistry. For instance, a study by Mohareb et al. (2016) involved the synthesis and evaluation of novel thiophene and benzothiophene derivatives as anticancer agents. The study identified several compounds with significant anti-proliferative activity against tumor cell lines, highlighting the potential of thiophene derivatives in cancer treatment (Mohareb, Abdallah, Helal, & Shaloof, 2016). Additionally, Abu‐Hashem et al. (2011) explored the synthetic utility of bifunctional thiophene derivatives, further indicating the chemical versatility and potential biological relevance of these compounds (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Anticancer and Antimicrobial Applications
The synthesized thiophene derivatives have demonstrated promising anticancer and antimicrobial properties. For example, the study by Mohareb et al. identified specific thiophene derivatives as active compounds against various tumor cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Mohareb et al., 2016). In the realm of antimicrobial research, Abu‐Hashem et al. reported that the newly synthesized thiophene compounds exhibited promising antimicrobial activities, further underscoring the potential of these derivatives in addressing microbial resistance (Abu‐Hashem et al., 2011).
properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-3-[(2-cyanoacetyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-2-22-16(21)15-12(19-14(20)7-8-18)9-13(23-15)10-3-5-11(17)6-4-10/h3-6,9H,2,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXZEEFSVMBNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

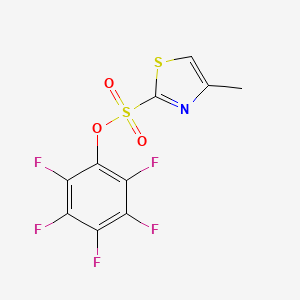
![7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2958007.png)
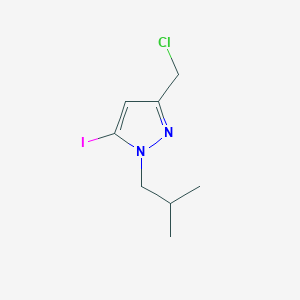
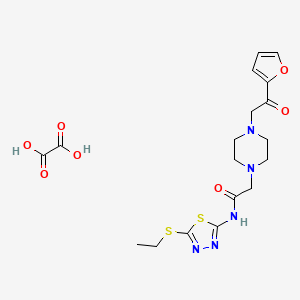
![5-[(3,4-Dimethoxyphenyl)-[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2958011.png)
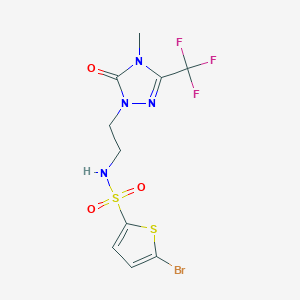
![N-[4-(4-chlorophenoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2958018.png)
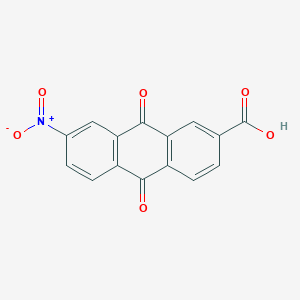
![[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol](/img/structure/B2958020.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958023.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2958024.png)
![[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2958026.png)
![1-(9-Chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2958028.png)
![N-methyl-N,4-bis[(4-methylphenyl)sulfonylmethyl]aniline](/img/structure/B2958029.png)